5-Thiazoleacetic acid, 4-(p-chlorophenyl)-2-(2,5-dioxo-1-pyrrolidinyl)-, methyl ester
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Overview
Description
5-Thiazoleacetic acid, 4-(p-chlorophenyl)-2-(2,5-dioxo-1-pyrrolidinyl)-, methyl ester is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazoleacetic acid, 4-(p-chlorophenyl)-2-(2,5-dioxo-1-pyrrolidinyl)-, methyl ester typically involves multi-step organic reactions. One common method might include:
Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone under acidic or basic conditions.
Introduction of the p-Chlorophenyl Group: This can be achieved through a Friedel-Crafts acylation reaction.
Formation of the Pyrrolidinyl Group: This step might involve the reaction of a suitable amine with a diketone.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the pyrrolidinyl group.
Reduction: Reduction reactions might target the carbonyl groups in the pyrrolidinyl moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.
Biology
In biological research, derivatives of thiazoleacetic acid are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinally, compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Thiazoleacetic acid, 4-(p-chlorophenyl)-2-(2,5-dioxo-1-pyrrolidinyl)-, methyl ester would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved might be related to cell signaling or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Thiazoleacetic Acid Derivatives: Compounds with similar thiazole rings and acetic acid moieties.
Phenylpyrrolidinyl Derivatives: Compounds with similar phenyl and pyrrolidinyl groups.
Uniqueness
The uniqueness of 5-Thiazoleacetic acid, 4-(p-chlorophenyl)-2-(2,5-dioxo-1-pyrrolidinyl)-, methyl ester lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
CAS No. |
74241-16-0 |
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Molecular Formula |
C16H13ClN2O4S |
Molecular Weight |
364.8 g/mol |
IUPAC Name |
methyl 2-[4-(4-chlorophenyl)-2-(2,5-dioxopyrrolidin-1-yl)-1,3-thiazol-5-yl]acetate |
InChI |
InChI=1S/C16H13ClN2O4S/c1-23-14(22)8-11-15(9-2-4-10(17)5-3-9)18-16(24-11)19-12(20)6-7-13(19)21/h2-5H,6-8H2,1H3 |
InChI Key |
RKSFYEXJYCCLGN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(N=C(S1)N2C(=O)CCC2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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